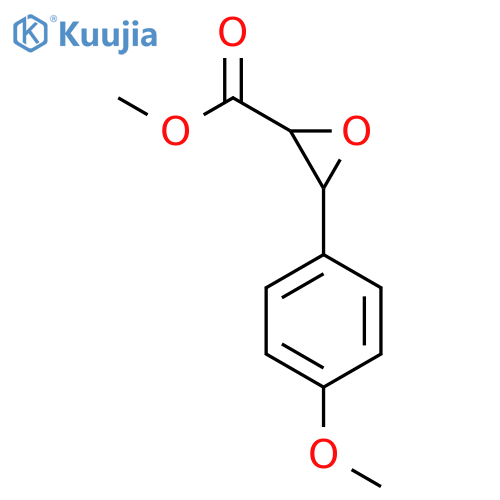

Cas no 42245-42-1 (Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate)

42245-42-1 structure

商品名:Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

- trans-3-[4-Methoxyphenyl]glycidic acid methyl ester

- Methyl 3-(4-methoxyphenyl)glycidate

- Methyl Trans-3-(4-Methoxyphenyl)Glycidate

- (+-)-3-(4-Methoxy-phenyl)-2,3-dihydro-benzo[f]chromen-1-on

- (+-)-3-(4-methoxy-phenyl)-2,3-dihydro-benzo[f]chromen-1-one

- (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propanoic acid methyl ester

- 2,3-Dihydro-3-(4-methoxyphenyl)-naphtho< 2,1-b> pyran-1-on

- 3-(4-methoxy-phenyl)-2,3-dihydro-benzo[f]chromen-1-o

- 3-(4-Methoxy-phenyl)-2,3-dihydro-benzo[f]chromen-1-on

- 4'-methoxy-5,6-benzoflavanone

- CTK0J1909

- methyl 3-(4'-methoxyphenyl)glycidate

- Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate

- METHYL (2R,3S)-2,3-EPOXY-3-(4-METHOXYPHENYL)PROPIONATE

- (2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

- DTXSID90885863

- 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester

- trans-3-[4-Methoxyphenyl]glycidicacidmethylester

- 105560-93-8

- Methyl 3-(p-methoxyphenyl)oxirane-2-carboxylate

- FT-0639778

- BCP11387

- SCHEMBL3201276

- 3-(-Methoxyphenyl)glycidic acid methylester

- 42245-42-1

- methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate;(2R,3S)-Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

- Methyl2,3-epoxy-3-(4-methoxyphenyl)propionate

- W-110969

- A801267

- Methyl 3-(p-methoxyphenyl)-2,3-epoxypropionate

- Methyl 2R,3S-(-)-3-(4-methoxyphenyl)oxiranecarboxylate

- Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester

- methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate

- NS00007650

- AKOS005207171

- 96125-49-4

- SB46431

- FT-0642601

- EINECS 255-735-1

- DB-010796

- methyl (2S,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate

- DB-050881

- CVZUMGUZDAWOGA-UHFFFAOYSA-N

- methyl-3-(4-methoxyphenyl)glycidate

- DTXCID20223971

- t-methyl-3-phenylglycidate

- 255-735-1

- 404-130-2

-

- MDL: MFCD00012316

- インチ: 1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3

- InChIKey: CVZUMGUZDAWOGA-ZJUUUORDSA-N

- ほほえんだ: COC1=CC=C(C=C1)C2C(C(=O)OC)O2

計算された属性

- せいみつぶんしりょう: 208.07356

- どういたいしつりょう: 208.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 48.1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- ゆうかいてん: 69-71 °C (lit.)

- PSA: 48.06

- ようかいせい: 使用できません

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37/39

-

危険物標識:

- リスク用語:36/37/38

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 297984-5G |

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate |

42245-42-1 | 97% | 5G |

¥1041.34 | 2022-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1833556-5g |

Methyl 3-(4-Methoxyphenyl)Oxirane-2-carboxylate |

42245-42-1 | 5g |

¥3170.00 | 2024-05-14 | ||

| A2B Chem LLC | AI50219-5g |

METHYL 3-(4-METHOXYPHENYL)OXIRANE-2-CARBOXYLATE |

42245-42-1 | 97% | 5g |

$433.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1833556-1g |

Methyl 3-(4-Methoxyphenyl)Oxirane-2-carboxylate |

42245-42-1 | 1g |

¥1803.00 | 2024-05-14 |

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

42245-42-1 (Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate) 関連製品

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量